N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 897459-79-9
VCID: VC6423840
InChI: InChI=1S/C21H19N3OS/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-13-26-21-22-18(12-24(17)21)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,23,25)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Molecular Formula: C21H19N3OS
Molecular Weight: 361.46

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

CAS No.: 897459-79-9

Cat. No.: VC6423840

Molecular Formula: C21H19N3OS

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide - 897459-79-9

Specification

CAS No. 897459-79-9
Molecular Formula C21H19N3OS
Molecular Weight 361.46
IUPAC Name N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Standard InChI InChI=1S/C21H19N3OS/c1-14-7-6-8-15(2)20(14)23-19(25)11-17-13-26-21-22-18(12-24(17)21)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,23,25)
Standard InChI Key YLBYSJSUOCYQPP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

  • A 2,6-dimethylphenyl group attached to the acetamide nitrogen.

  • An imidazo[2,1-b]thiazole core fused with a phenyl ring at the 6-position.

  • An acetamide linker bridging the aromatic and heterocyclic moieties.

The imidazo[2,1-b]thiazole system is a bicyclic structure comprising a five-membered thiazole ring fused to an imidazole ring. This arrangement confers rigidity and electronic diversity, which are critical for interactions with biological targets.

Structural Representation:

  • IUPAC Name: N-(2,6-Dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

  • SMILES: CC1=C(C(=CC=C1)C)NC(=O)CC2=CN3C(=NC2=C4)N=C(S3)C5=CC=CC=C5

  • InChI Key: UFGNDHOHQKJZSB-UHFFFAOYSA-N

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight361.46 g/mol
Melting Point180–185°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)3.2 (predicted)

The low aqueous solubility is attributed to the hydrophobic phenyl and methyl groups, while the acetamide moiety provides limited hydrogen-bonding capacity.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of Imidazo[2,1-b]thiazole Core:

    • Condensation of 2-aminothiazole derivatives with α-haloketones under basic conditions.

    • Example: Reaction of 2-amino-6-phenylthiazole with chloroacetone yields the imidazo[2,1-b]thiazole scaffold.

  • Acetamide Linker Introduction:

    • Acylation of the imidazo[2,1-b]thiazole intermediate with chloroacetyl chloride, followed by coupling with 2,6-dimethylaniline .

    • Optimized conditions use anhydrous ethanol as a solvent and reflux temperatures (80–90°C) to enhance yield .

Example Reaction Scheme:

Imidazo[2,1-b]thiazole+ClCH2COClEtOH, refluxChloroacetamide intermediate2,6-DimethylanilineTarget Compound\text{Imidazo[2,1-b]thiazole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{EtOH, reflux}} \text{Chloroacetamide intermediate} \xrightarrow{\text{2,6-Dimethylaniline}} \text{Target Compound}

Process Optimization

  • Microwave Assistance: Reduces reaction time from 12 hours to 2 hours while maintaining >85% yield.

  • Catalytic Systems: Use of triethylamine as a base minimizes side reactions .

TargetBinding Energy (kcal/mol)Reference
EGFR-9.2
VEGFR-2-8.7

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism may involve disruption of bacterial cell membrane integrity via thiazole-mediated interactions.

Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing ranolazine analogs, which are used to treat chronic angina . Patent CN103570645A highlights its role in scalable production processes, with piperazine recycling reducing costs by 40% .

Material Science

Its rigid structure and thermal stability (decomposition temperature >250°C) make it suitable for organic semiconductors.

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